molecular formula C8H6F4N2O B8363259 5-Amino-2-fluoro-N-(trifluoroacetyl)aniline

5-Amino-2-fluoro-N-(trifluoroacetyl)aniline

Cat. No. B8363259
M. Wt: 222.14 g/mol
InChI Key: XHVAZFCYZSNRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluoro-N-(trifluoroacetyl)aniline is a useful research compound. Its molecular formula is C8H6F4N2O and its molecular weight is 222.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-fluoro-N-(trifluoroacetyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-fluoro-N-(trifluoroacetyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-2-fluoro-N-(trifluoroacetyl)aniline

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

N-(5-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6F4N2O/c9-5-2-1-4(13)3-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)

InChI Key

XHVAZFCYZSNRRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude acetamide was dissolved in EtOAc (50 mL), shacked with 10% Pd/C (450 mg) under H2 (50 psi) for 3 h. Filtration gave an N-(5-amino-2-fluoro-phenyl)-2,2,2-trifluoro-acetamide (8.42 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A Schlenk-flask (250 mL) was evacuated and flushed with argon two times. Then 10% Pd/C (0.74 g, VWR International, oxidized form) and EtOAc (30 mL) were placed into it, and the flask was closed with a septum. The mixture was flushed with hydrogen and stirred vigorously to activate the catalyst. Then 32-NO2—H (5.14 g, 20.4 mmol) in 20 mL of EtOAc was added by syringe through a septum. (Addition was accompanied by the exothermic reaction). The solution was hydrogenated for 4 h at 20° C. Then hydrogen was replaced by argon and the mixture was filtered through Celite®. The filter-cake was washed with EtOAc (2×50 mL) and the solvent was evaporated in vacuo to yield the title compound as a brownish solid with m.p. 116-118° C.; yield—4.35 g (96%). 1H NMR (CDCl3, 300 MHz, ppm): δ=3.30 (br. s, 3H, NH2), 6.44 (ddd, 3JHH=8.8, 4JHF=4.1, 3JHH=2.8, 1H, H-4), 6.92 (dd, 3JHH=8.9, 3JHF=10.4, 1H, H-3), 7.63 (dd, 4JHH=2.8, 4JHF=6.4, 1H, H-6), 8.01 (s, 1H, NH); 13C NMR (75 MHz, CDCl3): δ=107.8 (s, C-4/6), 112.2 (d, 3JCF=7.1, C-6/4), 115.4 (q, 1JCF=289, CF3), 115.5 (d, 2JCF=28, C-3), 124.0 (d, 2JCF=11.2, C-1), 143.3 (s, C-5), 144.6 (d, 1JCF=236, C-2), 154.5 (q, 2JCF=37.5, CO); ESI-MS, negative mode: m/z (rel. int., %)=221 (100) [M−H]−; elemental analysis (%): C, 43.16; H, 2.85; N, 12.86 (found); C, 43.25; H, 2.72; N, 12.61 (calc.)
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.